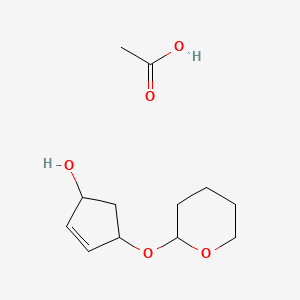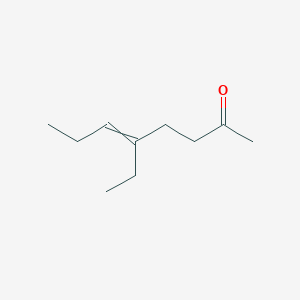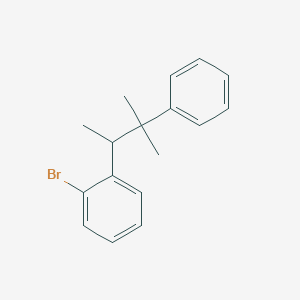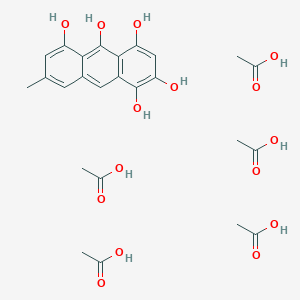
Acetic acid;7-methylanthracene-1,2,4,5,10-pentol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;7-methylanthracene-1,2,4,5,10-pentol is a complex organic compound that combines the properties of acetic acid and a substituted anthracene derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-methylanthracene-1,2,4,5,10-pentol typically involves multi-step organic reactions. One common method includes the acetylation of 7-methylanthracene-1,2,4,5,10-pentol using acetic anhydride in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and the removal of water to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Acetic acid;7-methylanthracene-1,2,4,5,10-pentol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinones and other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sulfuric acid, nitric acid, and halogens are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while substitution reactions can produce halogenated or nitrated derivatives.
科学的研究の応用
Acetic acid;7-methylanthracene-1,2,4,5,10-pentol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of acetic acid;7-methylanthracene-1,2,4,5,10-pentol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation .
類似化合物との比較
Similar Compounds
7-methylanthracene-1,2,4,5,10-pentol: The parent compound without the acetic acid moiety.
Anthracene derivatives: Compounds with similar anthracene structures but different substituents.
Uniqueness
Acetic acid;7-methylanthracene-1,2,4,5,10-pentol is unique due to the presence of both acetic acid and multiple hydroxyl groups on the anthracene ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
61281-24-1 |
|---|---|
分子式 |
C25H32O15 |
分子量 |
572.5 g/mol |
IUPAC名 |
acetic acid;7-methylanthracene-1,2,4,5,10-pentol |
InChI |
InChI=1S/C15H12O5.5C2H4O2/c1-6-2-7-4-8-13(10(17)5-11(18)14(8)19)15(20)12(7)9(16)3-6;5*1-2(3)4/h2-5,16-20H,1H3;5*1H3,(H,3,4) |
InChIキー |
YDKSYTDOWXZPTH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC3=C(C(=CC(=C3O)O)O)C(=C2C(=C1)O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


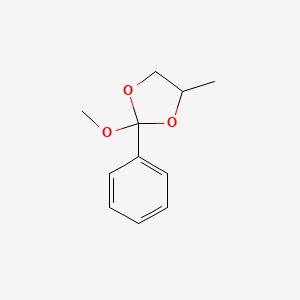
![1-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14591275.png)

![4-({[4-(Dodecyloxy)phenyl]methyl}amino)benzoic acid](/img/structure/B14591282.png)
![(3-Methylbut-1-yne-1,3-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B14591284.png)
![N,N-Diethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14591290.png)
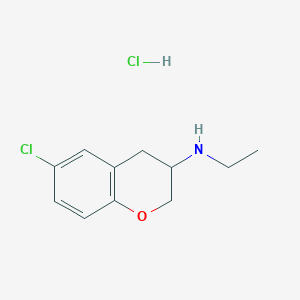
![Triethyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)silane](/img/structure/B14591308.png)

![2-{[(2-Phenylpropan-2-yl)peroxy]methyl}oxirane](/img/structure/B14591312.png)
![4-{[6-(Dimethylamino)hexyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14591318.png)
